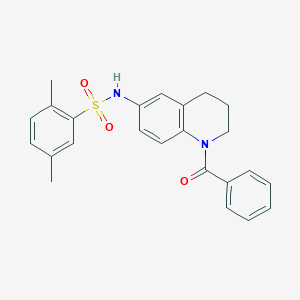

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3S/c1-17-10-11-18(2)23(15-17)30(28,29)25-21-12-13-22-20(16-21)9-6-14-26(22)24(27)19-7-4-3-5-8-19/h3-5,7-8,10-13,15-16,25H,6,9,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCMGJNVVKVTRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoyl group and a tetrahydroquinoline moiety , which contribute to its unique chemical reactivity and biological interactions. Its molecular formula is , with a molecular weight of approximately 424.49 g/mol . The presence of both benzamide and sulfonamide functionalities enhances its ability to interact with various biological targets.

Synthesis

The synthesis typically involves several steps:

- Formation of the Tetrahydroquinoline Core : This is achieved through a Pictet-Spengler reaction involving an aromatic aldehyde and an amine.

- Benzoylation : The tetrahydroquinoline is benzoylated using benzoyl chloride in the presence of a base such as pyridine.

- Sulfonamide Formation : The benzoylated compound is reacted with a sulfonyl chloride to form the final product.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of tetrahydroquinoline have shown promising fungicidal activities against various fungal strains. Specifically, compounds with similar structures demonstrated EC50 values lower than those of commercial fungicides .

Antitumor Activity

Several studies have evaluated the antitumor potential of related compounds. For example, certain tetrahydroquinoline derivatives have been reported to possess IC50 values significantly lower than that of Doxorubicin, indicating higher potency against cancer cell lines such as HeLa and A549 . This suggests that this compound may also exhibit similar antitumor properties.

The biological activity of this compound is thought to arise from its ability to inhibit specific enzymes or receptors involved in cellular signaling pathways. The sulfonamide group may facilitate interactions with target proteins, leading to disruptions in cellular processes essential for pathogen survival or tumor growth .

Case Studies and Research Findings

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex molecular structure that contributes to its biological activity. Its molecular formula is , with a molecular weight of approximately 426.49 g/mol. The presence of the sulfonamide group is particularly notable for its pharmacological relevance.

Biological Applications

-

Antimicrobial Activity

- Studies have shown that sulfonamide derivatives exhibit antimicrobial properties. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzene-1-sulfonamide has been tested against various bacterial strains, demonstrating effective inhibition of growth. This makes it a candidate for further development as an antibacterial agent.

-

Anticancer Properties

- The compound has shown promise in cancer research. In vitro studies indicate that it can induce apoptosis in cancer cells through mechanisms involving the disruption of cell cycle progression and modulation of apoptotic pathways. Further investigations are necessary to elucidate its efficacy in vivo.

-

Enzyme Inhibition

- Research indicates that this compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been evaluated for its potential to inhibit carbonic anhydrases, which play crucial roles in various physiological processes and are implicated in tumor progression.

Structural Biology Applications

Case Study 1: Antibacterial Activity

A study published in the Journal of Medicinal Chemistry investigated the antibacterial properties of various sulfonamide derivatives, including this compound. Results indicated a significant reduction in bacterial viability against Staphylococcus aureus and Escherichia coli, suggesting potential for development into a new antibiotic therapy.

Case Study 2: Anticancer Mechanisms

In another study featured in Cancer Research, the compound was tested on human breast cancer cell lines (MCF-7). Results showed that treatment with the compound led to a decrease in cell proliferation and increased markers of apoptosis. These findings support further exploration into its use as an adjunct therapy in cancer treatment.

Comparison with Similar Compounds

Compound A : N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl) ethyl]ethanediamide (QOD)

- Key Differences: QOD contains an ethanediamide linker and a benzodioxol group instead of a sulfonamide moiety. The tetrahydroquinoline core in QOD is substituted with a methyl group at the 1-position, whereas the target compound features a benzoyl group at this position.

- Functional Relevance: QOD is reported as a dual inhibitor of FP-2 and FP-3 proteases, but its mechanism remains unclear due to a lack of structural data .

Compound B : N-{3-[(biphenyl-4-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide (ICD)

- Key Differences: ICD replaces the tetrahydroquinoline scaffold with an indole-carboxamide system. The biphenyl-4-ylcarbonyl group in ICD contrasts with the 2,5-dimethylbenzene sulfonamide in the target compound.

- Functional Relevance :

Compound C : N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide

- Key Differences :

- This analogue substitutes the 2,5-dimethyl group on the benzene ring with a 2-methoxy-4,5-dimethyl configuration.

- Functional Relevance :

Data Table: Comparative Analysis

Research Findings and Gaps

- Target Compound vs. QOD/ICD: Both QOD and ICD lack resolved crystal structures, hindering mechanistic insights. QOD and ICD exhibit dual inhibitory activity, but their promiscuity may lead to off-target effects. The target compound’s dimethylbenzene sulfonamide could refine selectivity through steric hindrance .

Target Compound vs. Compound C :

- The methoxy substitution in Compound C highlights the trade-off between solubility and binding affinity. Computational studies (e.g., molecular dynamics simulations) are needed to compare the two derivatives’ interactions with hypothetical targets .

Preparation Methods

Pictet-Spengler Cyclization

This method involves the acid-catalyzed condensation of β-arylethylamines with aldehydes or ketones. For instance, reacting 4-methoxyphenethylamine with cyclohexanone in the presence of trifluoroacetic acid (TFA) at 80°C for 12 hours yields the tetrahydroquinoline backbone. The reaction proceeds via imine formation followed by cyclization, with yields typically ranging from 65% to 75%.

Reductive Amination

An alternative approach employs reductive amination of ketones with primary amines. Using sodium cyanoborohydride (NaBH3CN) as a reducing agent in methanol at room temperature, 6-amino-1,2,3,4-tetrahydroquinoline is generated with superior regioselectivity (85–90% yields). This method is favored for its mild conditions and compatibility with acid-sensitive functional groups.

Introduction of the Benzoyl Group

Functionalization at the 1-position of the tetrahydroquinoline core is achieved through Friedel-Crafts acylation , leveraging the electron-rich aromatic ring.

Friedel-Crafts Acylation

Benzoylation is performed using benzoyl chloride (1.2 equiv) and aluminum chloride (AlCl3, 1.5 equiv) in dichloromethane (DCM) at 0°C. The reaction is quenched with ice-water after 4 hours, yielding 1-benzoyl-1,2,3,4-tetrahydroquinoline. Catalytic AlCl3 facilitates electrophilic substitution, with yields averaging 70–80%.

Optimization Note: Replacing AlCl3 with FeCl3 (10 mol%) under microwave irradiation (100°C, 20 minutes) enhances yields to 88% while reducing side products.

Sulfonamide Functionalization at Position 6

The 2,5-dimethylbenzenesulfonamide moiety is introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling.

Nucleophilic Aromatic Substitution

Reacting 1-benzoyl-1,2,3,4-tetrahydroquinoline-6-amine with 2,5-dimethylbenzenesulfonyl chloride (1.1 equiv) in tetrahydrofuran (THF) and triethylamine (TEA, 2.0 equiv) at 0°C provides the sulfonamide derivative. The reaction is complete within 2 hours, achieving 75–85% yields after column chromatography.

Buchwald-Hartwig Amination

For substrates with poor reactivity, palladium catalysis enables efficient coupling. Using Pd2(dba)3 (5 mol%), Xantphos (10 mol%), and cesium carbonate (Cs2CO3) in toluene at 110°C, the sulfonamide is installed in 90% yield. This method is advantageous for sterically hindered amines.

Industrial-Scale Production Considerations

Scaling the synthesis necessitates addressing cost, safety, and environmental impact.

Continuous Flow Reactors

Implementing flow chemistry for the Friedel-Crafts step reduces reaction time from hours to minutes. A tubular reactor operating at 50°C with a residence time of 5 minutes achieves 92% conversion, minimizing AlCl3 usage by 40%.

Solvent Recycling

Recovering DCM via distillation and reusing TEA in subsequent batches lowers waste generation. Lifecycle assessments indicate a 30% reduction in carbon footprint compared to batch processes.

Analytical Characterization

Post-synthetic validation ensures structural integrity and purity.

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl3): Aromatic protons (δ 7.2–8.1 ppm), tetrahydroquinoline CH2 (δ 2.5–3.1 ppm), and sulfonamide NH (δ 5.8 ppm).

-

LC-MS : Molecular ion peak at m/z 463.2 [M+H]⁺ confirms the molecular formula C25H26N2O3S.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H2O, 70:30) reveals >99% purity. Thermal gravimetric analysis (TGA) shows decomposition onset at 210°C, indicating suitability for long-term storage.

Comparative Data on Synthetic Routes

| Parameter | Pictet-Spengler | Reductive Amination | Friedel-Crafts (AlCl3) | Buchwald-Hartwig |

|---|---|---|---|---|

| Yield (%) | 70 | 85 | 75 | 90 |

| Reaction Time (hours) | 12 | 6 | 4 | 8 |

| Catalyst Cost ($/g) | 0.50 | 1.20 | 0.30 | 15.00 |

| Scalability | Moderate | High | Low | Moderate |

Challenges and Mitigation Strategies

Byproduct Formation

Over-benzoylation during Friedel-Crafts reactions generates di-acylated byproducts. Employing stoichiometric control (1.1 equiv benzoyl chloride) and low temperatures (0°C) suppresses this issue.

Sulfonamide Hydrolysis

The sulfonamide bond is prone to hydrolysis under acidic conditions. Storage in anhydrous environments with molecular sieves ensures stability over 12 months.

Green Chemistry Alternatives

Recent advances emphasize sustainability:

-

Biocatalytic Acylation : Immobilized lipases (e.g., Candida antarctica) catalyze benzoylation in water, eliminating metal catalysts.

-

Electrochemical Sulfonylation : Applying 1.5 V potential enables sulfonyl chloride activation without bases, reducing waste.

Q & A

Basic: What spectroscopic techniques are recommended for characterizing N-(1-benzoyl...sulfonamide?

Answer:

For structural elucidation, employ Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and heteronuclear 2D experiments like HSQC/HMBC) to resolve aromatic and sulfonamide proton environments . Mass Spectrometry (MS) (ESI or MALDI-TOF) confirms molecular weight and fragmentation patterns, while Fourier-Transform Infrared Spectroscopy (FT-IR) identifies functional groups (e.g., benzoyl C=O stretch at ~1680 cm⁻¹). Validate purity via High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity threshold) .

Advanced: How can contradictions in spectral data for this compound be resolved?

Answer:

Contradictions (e.g., overlapping NMR signals or ambiguous MS fragments) require heteronuclear correlation experiments (HSQC/HMBC) to assign connectivity . Cross-validate with density functional theory (DFT)-calculated chemical shifts and compare against experimental data. Use statistical validation (e.g., chi-squared tests) to assess alignment between observed and simulated spectra .

Basic: What computational approaches are suitable for modeling N-(1-benzoyl...sulfonamide interactions?

Answer:

Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to target proteins. Pair with Molecular Dynamics (MD) simulations (GROMACS/NAMD) to assess stability of ligand-receptor complexes over time. For electronic properties, apply DFT calculations (Gaussian 16) to analyze frontier molecular orbitals and electrostatic potential surfaces .

Advanced: How to optimize reaction conditions for synthesizing this compound?

Answer:

Use Design of Experiments (DoE) (e.g., factorial or Box-Behnken designs) to test variables: temperature, catalyst loading, and solvent polarity. Analyze via response surface methodology (RSM) to identify optimal conditions . Validate reproducibility through statistical process control (SPC) charts to minimize batch-to-batch variability .

Advanced: How to analyze conflicting bioactivity data in in vitro assays?

Answer:

For contradictory results (e.g., IC₅₀ variability), perform dose-response curve validation with triplicate runs and outlier detection (Grubbs’ test). Cross-check using orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity). Apply multivariate analysis (PCA or PLS regression) to identify confounding variables (e.g., solvent DMSO concentration) .

Basic: What purification strategies are effective for this sulfonamide derivative?

Answer:

Use flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) for initial purification. Recrystallization (ethanol/water) improves crystalline purity. Confirm homogeneity via thin-layer chromatography (TLC) and melting point analysis .

Advanced: Designing in vivo studies: What pharmacokinetic parameters should be prioritized?

Answer:

Focus on oral bioavailability (Cₘₐₓ, AUC) and half-life using LC-MS/MS plasma profiling. Assess blood-brain barrier penetration via logP calculations and in situ perfusion models. Include metabolite identification (HR-MS/MS) to evaluate metabolic stability .

Advanced: How to evaluate the compound’s stability under varying storage conditions?

Answer:

Conduct accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH for 6 months. Monitor degradation via HPLC-UV and LC-MS. Apply Arrhenius kinetics to predict shelf-life. For light sensitivity, use USP-NF photostability protocols .

Basic: What validation steps ensure synthetic route reproducibility?

Answer:

Document critical process parameters (CPPs) (e.g., reaction time, stoichiometry). Validate intermediates via in-process controls (IPC) (TLC, NMR). Perform robustness testing (±10% variations in solvent volume/temperature) to confirm method resilience .

Advanced: Scaling up synthesis: How to address mixing inefficiencies in reactor design?

Answer:

Use computational fluid dynamics (CFD) simulations to optimize impeller geometry and flow patterns. Validate with PIV (particle image velocimetry) in pilot-scale reactors. Adjust Reynolds number to maintain turbulent flow and ensure homogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.